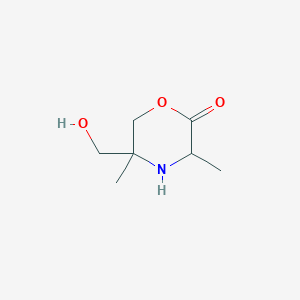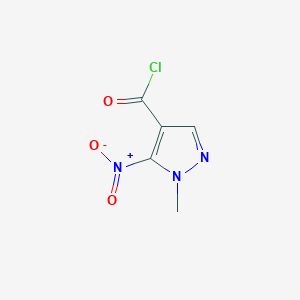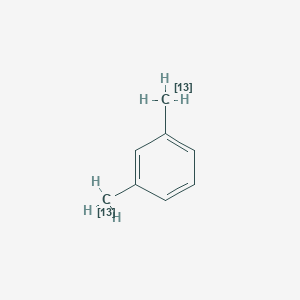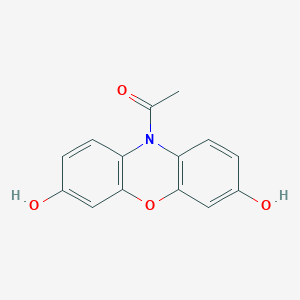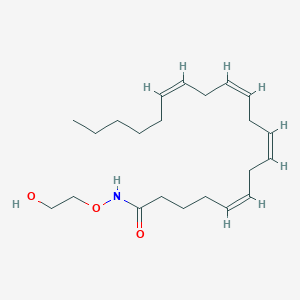
N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
Descripción general
Descripción
“N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine” is a chemical compound with the molecular formula C22H37NO3 . It is also known as “N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine” and "N,N-(2,2-dihydroxy-ethyl) arachidonoyl amine" . The molecule contains a total of 62 bonds, including 25 non-H bonds, 5 multiple bonds, 18 rotatable bonds, 5 double bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of “N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine” is complex, with a total of 62 bonds. These include 25 non-H bonds, 5 multiple bonds, 18 rotatable bonds, 5 double bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Aplicaciones Científicas De Investigación
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
N-arachidonoyl derivatives, including oxy-Arachidonoyl Ethanolamide, have been studied for their inhibitory activity toward FAAH, an enzyme that breaks down fatty acid amides. For instance, derivatives like AA-Gly have shown significant inhibitory activity, suggesting potential applications in modulating endocannabinoid signaling .
Neuroprotective Effects
Research indicates that oxy-Arachidonoyl Ethanolamide may have neuroprotective effects. It has been shown to activate the GPR18 receptor, which is thought to switch macrophages from cytotoxic to reparative, potentially offering therapeutic benefits in conditions involving neuronal injury .
Modulation of Immune Response
The compound’s ability to influence immune cell regulation, particularly through the activation of the GPR18 receptor, points to its application in immunology. This modulation could be crucial in developing treatments for autoimmune diseases and inflammatory conditions .
Inhibition of Phospholipase D
Arachidonoyl amino acids, including oxy-Arachidonoyl Ethanolamide, have been found to inhibit cabbage phospholipase D to various degrees. This suggests possible applications in the study of inflammatory responses and signal transduction .
Enhancement of Peptide Stability
N-acylation of peptides with arachidonic acid, similar to the modification seen in oxy-Arachidonoyl Ethanolamide, has been shown to enhance the hydrolytic stability of peptides. This could have implications in the development of peptide-based drugs with improved pharmacokinetic properties .
Investigation of Metabolic Pathways
The compound has been used to study the biosynthesis and metabolism of arachidonoyl derivatives in liver and nerve tissue homogenates. This research can provide insights into metabolic diseases and the development of targeted therapies .
Mecanismo De Acción
Target of Action
The primary target of N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine is the Cannabinoid receptor 1 (CB1) . This receptor mediates many cannabinoid-induced effects, including effects on food intake, memory loss, gastrointestinal motility, catalepsy, ambulatory activity, anxiety, and chronic pain .
Mode of Action
The compound interacts with its target, the CB1 receptor, and induces a series of changes. The signaling typically involves a reduction in cyclic AMP . At high doses, the signal transduction involves G-protein alpha-i protein activation and subsequent inhibition of mitochondrial soluble adenylate cyclase, leading to a decrease in cyclic AMP concentration .
Biochemical Pathways
The compound affects several biochemical pathways. In the hypothalamus, it may have a dual effect on mitochondrial respiration depending on the agonist dose . It also inhibits leptin-induced reactive oxygen species (ROS) formation and mediates cannabinoid-induced increase in SREBF1 and FASN gene expression . In the hippocampus, it regulates cellular respiration and energy production in response to cannabinoids .
Pharmacokinetics
It is known to be a small molecular drug , which suggests that it may have good bioavailability and can be distributed throughout the body effectively.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It drives the release of orexigenic beta-endorphin from hypothalamic POMC neurons, promoting food intake . It also reduces excitatory synaptic transmission and inhibits voltage-gated Ca(2+) channels in a constitutive, as well as agonist-dependent manner .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, in the context of inflammation, N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine and similar N-acylethanolamines may play a role and activate ion channels, revealing potential applications in inflammatory diseases and neuropharmacology.
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKTCMIIFBOGG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



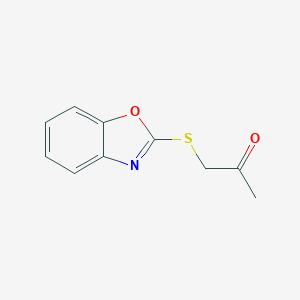
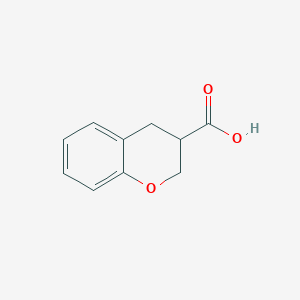
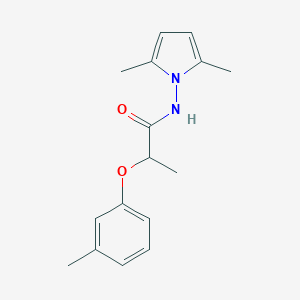
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

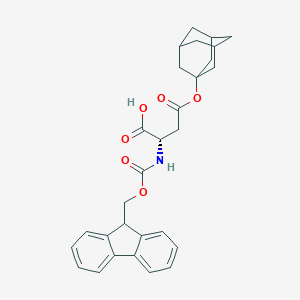
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
